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Compound of Interest

Compound Name: Rubianthraquinone

Cat. No.: B014809

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of rubianthraquinone, an
anthraquinone isolated from the roots of Rubia yunnanensis. It details the compound's core
physicochemical properties, evaluates its potential as a drug candidate using established drug-
likeness rules, and outlines its known biological activities. This guide is intended to serve as a
foundational resource for researchers investigating rubianthraquinone for potential
therapeutic applications.

Physicochemical Properties

The fundamental physicochemical properties of rubianthraquinone are summarized below.
These parameters are critical for understanding its behavior in biological systems and for
guiding formulation and development efforts.
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Property Value Source
Molecular Formula C16H1205 [1]
Molecular Weight 284.26 g/mol [1]
Density 1.4+0.1 g/cm3 [1]
Boiling Point 536.3 £ 50.0 °C at 760 mmHg [1]
Flash Point 205.6 + 23.6 °C [1]
Exact Mass 284.068481 u [1]
Polar Surface Area (PSA) 83.83 A2 [1]
LogP (Octanol-Water) 3.91 [1]
Index of Refraction 1.678 [1]

Drug-Likeness Assessment

A compound's "drug-likeness" is a qualitative assessment of its potential to be an orally active
drug in humans based on its physicochemical properties. The most widely used set of
guidelines is Lipinski's Rule of Five.[2] An orally active drug generally has no more than one
violation of these rules.[3]

Rubianthraquinone's properties are evaluated against Lipinski's Rule of Five in the table
below.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Rubiadin
https://pubchem.ncbi.nlm.nih.gov/compound/Rubiadin
https://pubchem.ncbi.nlm.nih.gov/compound/Rubiadin
https://pubchem.ncbi.nlm.nih.gov/compound/Rubiadin
https://pubchem.ncbi.nlm.nih.gov/compound/Rubiadin
https://pubchem.ncbi.nlm.nih.gov/compound/Rubiadin
https://pubchem.ncbi.nlm.nih.gov/compound/Rubiadin
https://pubchem.ncbi.nlm.nih.gov/compound/Rubiadin
https://pubchem.ncbi.nlm.nih.gov/compound/Rubiadin
https://pmc.ncbi.nlm.nih.gov/articles/PMC6691489/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8110394/
https://www.benchchem.com/product/b014809?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014809?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Lipinski's Rule of o Rubianthraquinone
. Criterion Result

Five Parameter Value
Molecular Weight

<500 Da 284.26 Da Pass
(MW)
LogP <5 3.91 Pass
Hydrogen Bond

<5 2 Pass
Donors
Hydrogen Bond

<10 5 Pass
Acceptors
Violations <1 0 Excellent

Conclusion: Rubianthraquinone exhibits zero violations of Lipinski's Rule of Five, indicating it
possesses physicochemical properties that are highly favorable for development as an orally
bioavailable drug candidate.

Biological Activity and Signaling Pathways

Rubianthraquinone has been identified as an inhibitor of nitric oxide (NO) production and
mast cell degranulation, suggesting potential anti-inflammatory and anti-allergic activities.[1]

Inhibition of Nitric Oxide (NO) Production

Excessive production of nitric oxide by inducible nitric oxide synthase (iNOS) is a key feature of
inflammatory conditions. Many anti-inflammatory agents act by inhibiting the signaling
pathways, such as NF-kB, that lead to the expression of the INOS enzyme.[4][5]
Rubianthraquinone's inhibition of NO production suggests it may interfere with this pathway.
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Fig. 1. Proposed mechanism for Rubianthraquinone's inhibition of NO production.

Inhibition of Mast Cell Degranulation

Mast cell degranulation is a critical event in allergic and inflammatory responses, where an
antigen triggers the release of mediators like histamine.[3] This process is initiated by the
cross-linking of IgE bound to FceRI receptors, which activates a signaling cascade leading to
calcium influx and mediator release.[6][7] Rubianthraquinone's ability to inhibit degranulation
points to an interruption of this signaling pathway.
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Fig. 2: Proposed mechanism for Rubianthraquinone's inhibition of degranulation.

Experimental Protocols

The following sections detail standard methodologies for determining key physicochemical
parameters.

LogP Determination via Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The
shake-flask method is the gold standard for its experimental determination.[4][6]
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Methodology:

Phase Preparation: Prepare two phases: n-octanol saturated with water and water (typically
a buffer at pH 7.4) saturated with n-octanol. Allow them to equilibrate for at least 24 hours.

Compound Dissolution: Accurately weigh a small amount of rubianthraquinone and
dissolve it in one of the phases (typically the one in which it is more soluble).

Partitioning: Combine a precise volume of the drug-containing phase with a precise volume
of the other phase in a separatory funnel or vial.

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure the
compound fully partitions between the two phases. Subsequently, allow the phases to
separate completely, either by standing or gentle centrifugation.

Concentration Analysis: Carefully separate the two phases. Determine the concentration of
rubianthraquinone in each phase using a suitable analytical technique, such as High-
Performance Liquid Chromatography (HPLC) with UV detection.

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the
octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of
this value.

Aqueous Solubility Determination via Gravimetric
Method

Aqueous solubility is a critical parameter for drug absorption and formulation. The gravimetric
method provides a direct measurement of solubility.

Methodology:

e Solution Preparation: Add an excess amount of rubianthraquinone to a known volume of
purified water or a relevant buffer (e.g., pH 7.4) in a sealed container.

o Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an
extended period (typically 24-72 hours) to ensure the solution reaches saturation.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b014809?utm_src=pdf-body
https://www.benchchem.com/product/b014809?utm_src=pdf-body
https://www.benchchem.com/product/b014809?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014809?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Phase Separation: After equilibration, allow the suspension to settle. Filter the solution
through a fine-pore filter (e.g., 0.22 um) to remove all undissolved solid material.

» Solvent Evaporation: Transfer a precise volume of the clear filtrate to a pre-weighed
container. Carefully evaporate the solvent completely under vacuum or a gentle stream of

nitrogen.

o Mass Determination: Accurately weigh the container with the dried solid residue. The
difference between this mass and the initial mass of the empty container is the mass of the
dissolved rubianthraquinone.

o Calculation: Calculate the solubility by dividing the mass of the dissolved solid by the volume
of the filtrate used. Results are typically expressed in mg/mL or pg/mL.

General Experimental Workflow

The investigation of a natural product like rubianthraquinone typically follows a structured
workflow from initial characterization to preclinical evaluation.
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Fig. 3: A typical experimental workflow for evaluating a novel compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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